molecular formula C16H18N2O3S2 B4395664 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenyl-1-(thiophen-2-ylmethyl)urea

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenyl-1-(thiophen-2-ylmethyl)urea

Cat. No.: B4395664
M. Wt: 350.5 g/mol
InChI Key: IEMCTVJKVVFAOU-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydro-3-thienyl)-N’-phenyl-N-(2-thienylmethyl)urea is a synthetic organic compound characterized by its unique structure, which includes a tetrahydrothiophene dioxide ring, a phenyl group, and a thienylmethyl group

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-phenyl-1-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c19-16(17-13-5-2-1-3-6-13)18(11-15-7-4-9-22-15)14-8-10-23(20,21)12-14/h1-7,9,14H,8,10-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMCTVJKVVFAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CS2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)-N’-phenyl-N-(2-thienylmethyl)urea typically involves the reaction of tetrahydrothiophene dioxide with phenyl isocyanate and thienylmethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of N-(1,1-dioxidotetrahydro-3-thienyl)-N’-phenyl-N-(2-thienylmethyl)urea may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound. Industrial production also emphasizes the importance of cost-effective and environmentally friendly methods to minimize waste and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydro-3-thienyl)-N’-phenyl-N-(2-thienylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.

    Substitution: The phenyl and thienylmethyl groups can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique chemical properties make it suitable for use in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-(1,1-dioxidotetrahydro-3-thienyl)-N’-phenyl-N-(2-thienylmethyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydro-3-thienyl)-2-furamide
  • N-(1,1-dioxidotetrahydro-3-thienyl)-4-methyl-N-(2-thienylmethyl)benzamide
  • **N-(1,1-dioxidotetrahydro-3-thienyl)-N-

Biological Activity

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenyl-1-(thiophen-2-ylmethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H17N3O4S2
  • Molecular Weight : 355.43 g/mol
  • CAS Number : 942676-67-7

The biological activity of this compound is primarily attributed to its structural components that interact with various biological targets. The presence of the thiophene ring and urea moiety suggests potential interactions with enzymes and receptors involved in inflammatory and cancer pathways.

Biological Activity Overview

The compound has shown promise in several areas:

Anticancer Activity

Recent studies have indicated that derivatives of urea compounds exhibit significant anticancer properties. For instance, a study on related pyrazinyl–aryl urea derivatives demonstrated favorable proliferation inhibition against various cancer cell lines, including T24 (bladder cancer) and Hep G2 (liver cancer) cells. The compounds exhibited IC50 values indicating potent activity, with some derivatives showing selectivity towards normal human cell lines, suggesting a therapeutic window for further development .

Anti-inflammatory Effects

Compounds with similar structural motifs have been investigated for their ability to inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory processes. Inhibitors targeting sEH have demonstrated efficacy in reducing hyperalgesia and inflammatory pain in murine models. These findings suggest that this compound may also possess anti-inflammatory properties through similar mechanisms .

Case Studies and Research Findings

Several studies have evaluated the biological activity of structurally related compounds:

StudyCompoundActivityIC50 Value
Rose et al. (2010)1-Aryl-3-(1-acylpiperidin-4-yl)ureaInhibitor of sEHPotency increase by 1000-fold compared to morphine
Recent Pyrazinyl–Aryl Urea StudyPyrazinyl–aryl derivativesAnticancer (T24 cells)IC50 < 10 μM
PMC8942210Various urea derivativesAnti-inflammatorySignificant reduction in pain response

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenyl-1-(thiophen-2-ylmethyl)urea
Reactant of Route 2
Reactant of Route 2
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenyl-1-(thiophen-2-ylmethyl)urea

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